molecular formula C20H16O5 B1245195 Erylatissin B

Erylatissin B

Cat. No. B1245195
M. Wt: 336.3 g/mol
InChI Key: XOMNYGJNLZNDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erylatissin B is a member of the class of 7-hydroxyisoflavones that is isoflavone with hydroxy groups at C-7 and C-3' positions and a 2,2-dimethylpyran ring fused to ring B across positions C-4' and C-5'. Isolated from the stem wood of Erythrina latissima, it exhibits antimicrobial and radical scavenging activities. It has a role as a metabolite, an antimicrobial agent and a radical scavenger.

Scientific Research Applications

Antimicrobial and Radical Scavenging Properties

Erylatissin B, identified in the stem wood of Erythrina latissima, exhibits notable antimicrobial activity against various bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida mycoderma. Additionally, it has shown weak but significant radical scavenging properties, particularly towards the DPPH radical, suggesting its potential as a natural antioxidant (Chacha, Bojase-Moleta, & Majinda, 2005).

Antigenotoxic Effects

A series of prenylated flavonoids, including Erylatissin B, derived from the stem bark of Erythrina latissima, have shown promising antigenotoxic properties. These flavonoids were active against genotoxicity induced by aflatoxin B1, suggesting potential use in reducing genetic damage caused by certain toxins (Zarev et al., 2017).

properties

Product Name

Erylatissin B

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one

InChI

InChI=1S/C20H16O5/c1-20(2)6-5-11-7-12(8-16(22)19(11)25-20)15-10-24-17-9-13(21)3-4-14(17)18(15)23/h3-10,21-22H,1-2H3

InChI Key

XOMNYGJNLZNDOL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)O)C

synonyms

7,3'-dihydroxy-6'',6''-dimethyl-4'',5''-dehydropyrano(2'',3'': 4',5')isoflavone
erylatissin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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